4-butyl-6-chloro-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC14811662
Molecular Formula: C22H21Cl2NO3
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21Cl2NO3 |
|---|---|
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | 4-butyl-6-chloro-9-[(2-chlorophenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C22H21Cl2NO3/c1-2-3-6-14-9-20(26)28-21-16(14)10-19(24)22-17(21)12-25(13-27-22)11-15-7-4-5-8-18(15)23/h4-5,7-10H,2-3,6,11-13H2,1H3 |
| Standard InChI Key | YPNGBMMWMFQDML-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CC=C4Cl |
Introduction
4-Butyl-6-chloro-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic compound belonging to the class of chromeno derivatives. It features a unique chromeno and oxazine structure, which are significant in medicinal chemistry due to their diverse biological activities. The compound includes functional groups such as chloro and butyl substituents, contributing to its chemical reactivity and potential biological properties.
Chemical Formula and Molecular Weight
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Molecular Formula: The molecular formula of this compound is reported as C₂₂H₂₁Cl₂NO₃, although there is a discrepancy in the literature with some sources suggesting a different formula.
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Molecular Weight: The molecular weight is approximately 418.3 g/mol, based on the commonly cited formula.
Structural Features
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Chromeno Structure: Derived from coumarin, a well-known scaffold in medicinal chemistry.
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Oxazine Component: Enhances its heterocyclic nature, making it a subject of interest in drug discovery and medicinal applications.
Synthesis Methods
The synthesis of 4-butyl-6-chloro-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one typically involves the condensation of appropriate starting materials under controlled conditions to form the oxazine ring. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
Chemical Reactivity
The compound can participate in several chemical reactions due to its functional groups. Reaction conditions such as temperature, solvent choice, and catalysts significantly affect the outcome and yield of these reactions.
Biological Activities
Compounds similar to 4-butyl-6-chloro-9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one have shown promising antimicrobial and antioxidant properties. The unique combination of functional groups in this compound suggests potential for diverse biological activities.
Potential Applications
Given its complex structure and potential biological activities, this compound is of interest in drug discovery and medicinal applications. Further studies are needed to fully elucidate its properties and potential uses.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Chromone Derivative A | Chromone core | Anticancer | Lacks chlorobenzyl group |
| Chromone Derivative B | Similar chromeno structure | Antimicrobial | Different alkyl substitutions |
| Chromone Derivative C | Oxazine ring present | Anti-inflammatory | Different halogen substitutions |
| 4-Butyl-6-Chloro-9-(2-Chlorobenzyl)-9,10-Dihydro-2H,8H-Chromeno[8,7-e]oxazin-2-One | Chromeno and oxazine structure, chloro and butyl substituents | Potential antimicrobial and antioxidant | Specific combination of butyl and chloro groups |
This compound stands out due to its specific combination of functional groups and structural features, which may confer distinct biological properties not found in similar compounds.
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